molecular formula C6H13NO B132157 (S)-Piperidin-3-ylmethanol CAS No. 144539-77-5

(S)-Piperidin-3-ylmethanol

Cat. No. B132157
CAS RN: 144539-77-5
M. Wt: 115.17 g/mol
InChI Key: VUNPWIPIOOMCPT-LURJTMIESA-N
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Description

(S)-Piperidin-3-ylmethanol, also known as SPM, is an organic compound that has been studied extensively in a variety of scientific research applications. It is a chiral alcohol that is composed of a pyrrolidine ring and a methyl group, and has been found to exhibit a range of interesting properties and potential applications.

Scientific Research Applications

Synthesis and Chemical Applications

  • Orthogonally Protected Piperidin Derivatives : (S)-Piperidin-3-ylmethanol is used in the synthesis of orthogonally protected piperidin derivatives, crucial in medicinal chemistry and drug discovery. A straightforward two-step procedure from commercially available compounds leads to high overall yields of these derivatives (Košak, Brus, & Gobec, 2014).

  • Synthesis of 3-(Pyrrolidin-1-yl)piperidine : A novel method for synthesizing 3-(pyrrolidin-1-yl)piperidine, a compound of major importance in medicinal chemistry, involves (S)-Piperidin-3-ylmethanol. This method provides a simpler alternative to the existing complex multi-stage synthesis processes (Smaliy et al., 2011).

  • Catalytic Asymmetric Formal Cycloaddition : This compound is involved in a catalytic asymmetric formal cycloaddition to construct a chiral six-membered piperidine framework. It represents an innovative approach in the field of organic synthesis, particularly in the creation of isatin-derived 3-indolylmethanols (Shi et al., 2014).

Biological and Pharmaceutical Research

  • Cytotoxicity and Enzyme Inhibition : A series of Mannich bases with the piperidine moiety, derived from (S)-Piperidin-3-ylmethanol, have been evaluated for cytotoxicity and carbonic anhydrase inhibitory activities. Notably, a nitro substituent bearing derivative showed effective cytotoxicity in specific cancer cell lines (Unluer et al., 2016).

  • Antibacterial Activity : Research demonstrates that certain chemical compounds involving piperidine structures can selectively kill bacterial persisters, which are known to tolerate antibiotic treatment. This highlights the potential of piperidine derivatives in addressing antibiotic resistance (Kim et al., 2011).

Material Science and Chemistry

  • Corrosion Inhibition Properties : Piperidine derivatives have been studied for their corrosion inhibition properties. Research shows that these compounds are effective in inhibiting the corrosion of iron, which is crucial for extending the lifespan of metal structures and components (Kaya et al., 2016).

  • Photoinitiation in Polymerization : Piperidines, including derivatives of (S)-Piperidin-3-ylmethanol, have been investigated for their role in the photoinduced polymerization of certain materials. They act as co-initiators in the polymerization process, which is important in the development of new materials and coatings (Jakubiak et al., 2003).

properties

IUPAC Name

[(3S)-piperidin-3-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO/c8-5-6-2-1-3-7-4-6/h6-8H,1-5H2/t6-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUNPWIPIOOMCPT-LURJTMIESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H](CNC1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

115.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-Piperidin-3-ylmethanol

CAS RN

144539-77-5
Record name (3S)-piperidin-3-ylmethanol
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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